molecular formula C20H22Br2N2O2 B11556670 N,N'-bis(2-bromophenyl)octanediamide

N,N'-bis(2-bromophenyl)octanediamide

Cat. No.: B11556670
M. Wt: 482.2 g/mol
InChI Key: MMBZTIJLTAGEBB-UHFFFAOYSA-N
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Description

N,N'-bis(2-bromophenyl)octanediamide is a synthetic diamide compound with a molecular formula of C20H22Br2N2O2 and a molecular weight of 482.209 g/mol . This brominated molecule features two 2-bromophenyl groups connected by an octanediamide linker chain. Its calculated physicochemical properties include a logP of 6.28, indicating high lipophilicity, a polar surface area (PSA) of 58.2 Ų, and a molar refractivity of 114.02 . While specific biological data for this exact compound is not available in the search results, its structural motif is closely related to bioactive molecules. Notably, compounds containing the 2-bromophenyl acetamide functional group have been identified as potent antidiabetic agents in recent research . For instance, a related benzothiazine derivative featuring a 2-bromophenyl acetamide moiety demonstrated significant inhibitory activity against α-glucosidase and α-amylase enzymes, which are key targets for managing postprandial hyperglycemia in Type 2 Diabetes Mellitus (T2DM) . In silico studies of such analogs showed promising binding energies and drug-like properties, while in vivo studies on animal models confirmed their potential in improving various biochemical parameters related to diabetes . This suggests that this compound is a valuable chemical intermediate for researchers in medicinal chemistry, particularly for developing novel enzyme inhibitors and exploring structure-activity relationships (SAR) in drug discovery projects. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C20H22Br2N2O2

Molecular Weight

482.2 g/mol

IUPAC Name

N,N'-bis(2-bromophenyl)octanediamide

InChI

InChI=1S/C20H22Br2N2O2/c21-15-9-5-7-11-17(15)23-19(25)13-3-1-2-4-14-20(26)24-18-12-8-6-10-16(18)22/h5-12H,1-4,13-14H2,(H,23,25)(H,24,26)

InChI Key

MMBZTIJLTAGEBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCCCCC(=O)NC2=CC=CC=C2Br)Br

Origin of Product

United States

Preparation Methods

Synthesis of Octanedioyl Chloride

The synthesis typically begins with the conversion of octanedioic acid to its corresponding acid chloride. Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] are employed as chlorinating agents under reflux conditions. For example, dissolving octanedioic acid in anhydrous dichloromethane (DCM) and adding excess thionyl chloride at 60°C for 4 hours yields octanedioyl chloride with >95% conversion. Excess reagent is removed via rotary evaporation to prevent side reactions during subsequent steps.

Coupling with 2-Bromoaniline

Octanedioyl chloride reacts with 2 equivalents of 2-bromoaniline in the presence of a base such as triethylamine (Et₃N) or pyridine to neutralize HCl generated during amidation. A representative procedure involves:

  • Dissolving octanedioyl chloride (1 equiv) in tetrahydrofuran (THF).

  • Adding 2-bromoaniline (2.2 equiv) and Et₃N (3 equiv) dropwise at 0°C.

  • Stirring at room temperature for 12 hours.

The crude product is washed with dilute HCl to remove unreacted amine, followed by recrystallization from ethanol/water to achieve >90% purity.

Table 1: Optimization of Acid Chloride Method

ParameterConditionYield (%)Purity (%)
SolventTHF8592
BasePyridine7889
Temperature0°C → RT8894
Stoichiometry2.2:1 (Amine:Acid)9095

Carbodiimide-Mediated Coupling

Activation with DCC/HOBt

For substrates sensitive to acidic conditions, carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used with hydroxybenzotriazole (HOBt) as a coupling agent. The protocol involves:

  • Mixing octanedioic acid (1 equiv), 2-bromoaniline (2.1 equiv), DCC (2.2 equiv), and HOBt (2.2 equiv) in DMF.

  • Stirring at 25°C for 24 hours.

The dicyclohexylurea byproduct is removed by filtration, and the product is purified via column chromatography (silica gel, hexane/ethyl acetate). This method achieves 75–80% yield but requires rigorous drying of reagents to prevent hydrolysis.

Role of Solvent Polarity

Polar aprotic solvents like dimethylformamide (DMF) enhance reagent solubility and reaction rates. Comparative studies show DMF outperforms THF or dichloromethane in minimizing side reactions such as oligomerization.

Palladium-Catalyzed Amination

Buchwald-Hartwig Coupling Adaptations

Although primarily used for C–N bond formation in aryl amines, Buchwald-Hartwig amination has been adapted for amide synthesis in sterically hindered systems. A modified approach involves:

  • Reacting octanedioyl dichloride with 2-bromo-N-(trimethylsilyl)aniline in the presence of Pd₂(dba)₃ and Xantphos.

  • Conducting the reaction in toluene at 100°C for 18 hours.

This method yields 70–75% of the target diamide but requires costly catalysts and stringent inert conditions.

Table 2: Palladium-Catalyzed vs. Classical Methods

MethodYield (%)Catalyst Loading (mol%)Purity (%)
Acid Chloride9095
DCC/HOBt8088
Buchwald-Hartwig75592

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. A typical procedure involves:

  • Mixing octanedioic acid, 2-bromoaniline, and HATU in DMF.

  • Irradiating at 120°C for 15 minutes.

Yields of 85% are achieved, though scalability remains a challenge due to equipment limitations.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling octanedioic acid and 2-bromoaniline with potassium carbonate as a base produces the diamide in 65% yield after 2 hours. This method eliminates solvent waste but suffers from lower yields compared to solution-phase reactions.

Analytical Validation

Purity Assessment

Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for validating purity. ¹H NMR of N,N'-bis(2-bromophenyl)octanediamide shows characteristic peaks at δ 7.45 (d, J = 8.2 Hz, Ar–H) and δ 2.35 (t, J = 7.1 Hz, CH₂ adjacent to amide).

Challenges in Characterization

  • Regiochemical Purity : Ensuring both amide groups form at the para positions of 2-bromoaniline requires careful monitoring via LC-MS.

  • Byproduct Formation : Over-reaction can produce N-acylated intermediates, detectable by IR spectroscopy (C=O stretch at 1680 cm⁻¹) .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-bromophenyl)octanediamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduction products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reactions are usually carried out in acidic or basic conditions.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reactions are typically carried out in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include substituted derivatives of N,N’-bis(2-bromophenyl)octanediamide.

    Oxidation Reactions: Products include oxidized derivatives such as carboxylic acids or ketones.

    Reduction Reactions: Products include reduced derivatives such as primary or secondary amines.

Scientific Research Applications

N,N’-bis(2-bromophenyl)octanediamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-bis(2-bromophenyl)octanediamide involves its interaction with specific molecular targets and pathways. The bromophenyl groups in the compound can interact with various enzymes and receptors, potentially leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N,N'-bis(2-bromophenyl)octanediamide, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications/Findings
This compound 2-bromophenyl ~582 High hydrophobicity; electron-withdrawing Br groups enhance stability. Potential use in coordination polymers (analogy to ).
N,N'-bis(2-chloro-4-nitrophenyl)octanediamide 2-chloro-4-nitrophenyl ~566 Nitro groups increase polarity; Cl substituents reduce steric hindrance. Likely intermediate in pharmaceutical synthesis (e.g., nitro groups for reactivity) .
N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]octanediamide Benzodioxin-ethyl Not provided Bulky benzodioxin groups may hinder crystallization. Possible biological activity due to benzodioxin moiety (antioxidant or drug candidate) .
Octanediamide, N,N'-bis[6-oxo-6-[(2-phenylethyl)amino]hexyl] Phenylethylamino-hexyl 606.84 High molecular weight; predicted boiling point: 905.5±65.0 °C. Specialty chemical with potential use in surfactants or polymer additives .
N-hydroxy-N'-phenyl octanediamide derivatives Hydroxyl and varied aryl groups ~300–400 Hydroxyl groups improve solubility; tunable electronic properties. Investigated as histone deacetylase inhibitors (e.g., drug intermediates) .

Key Comparative Analysis

Hydroxyl substituents (e.g., in derivatives) increase polarity and solubility in polar solvents, unlike bromophenyl groups, which favor organic phases .

Steric and Conformational Flexibility: Bulky substituents like benzodioxin-ethyl () reduce conformational flexibility, limiting applications in coordination polymers.

Thermal and Physical Properties: The phenylethylamino-hexyl analog () has a significantly higher predicted boiling point (~905°C) due to its extended alkyl chains and hydrogen-bonding capacity . The bromophenyl variant likely has a lower melting point due to weaker intermolecular forces compared to polar nitro or hydroxyl derivatives.

Biological and Industrial Relevance :

  • Hydroxyl-substituted octanediamides () are prioritized in drug discovery for their bioactivity, whereas brominated analogs may face toxicity challenges. However, bromine’s role in flame retardants or halogen bonding in materials science remains underexplored .

Q & A

Q. Q. How to address discrepancies between theoretical and observed LC–MS data for This compound?

  • Methodological Answer :
  • Isotopic Pattern Analysis : Bromine’s 1:1 isotopic ratio helps distinguish the parent ion from adducts (e.g., [M+Na]+^+).
  • Fragmentation Pathways : Compare experimental MS/MS spectra with in silico predictions (e.g., cleavage at amide bonds) using tools like Mass Frontier .

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